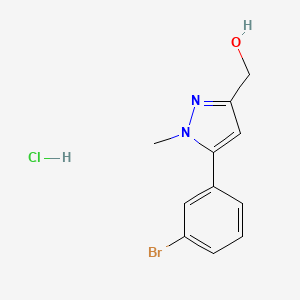

(5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride” is a complex organic compound. It contains a pyrazole ring, which is a class of five-membered heterocycles derived from the parent pyrazole . The compound also contains a bromophenyl group, which is a phenyl ring substituted with a bromine atom .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . The presence of a bromine atom can influence the reactivity of the compound, impacting the synthetic strategies.Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the pyrazole and bromophenyl groups. Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . Substituents in 3,5-disubstituted pyrazoles were shown to compete for a specific position, owing to electronic, spatial and/or geometric properties .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its structure and the presence of the pyrazole and bromophenyl groups. Pyrazoles are known to exhibit tautomerism, which may influence their reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The presence of bromine is likely to increase the molecular weight and density compared to non-brominated analogs .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The title compound, C17H12BrClN2O, synthesized by oxidation of [3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol under mild conditions, highlights the dihedral angles formed by the pyrazole ring with bromophenyl and chlorophenyl rings (Fu-Rong Li et al., 2012).

Novel Compound Synthesis

A series of new 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives synthesized under sonication conditions in ethanol or methanol/glacial acetic acid mixture, demonstrates the versatility of pyrazole compounds in synthetic chemistry (Jorge Trilleras et al., 2013).

Biological Activities

N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, show promising herbicidal and insecticidal activities. This suggests potential agricultural applications (Baolei Wang et al., 2015).

Corrosion Inhibition

Pyrazole derivatives, specifically methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate (MCPPC) and 5-(4-methoxyphenyl)-3-(4-methylphenyl)4,5-dihydro-1H-pyrazol-1-yl-(pyridin-4-yl)methanone (MMDPPM), have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating their potential in materials science and engineering (M. Yadav et al., 2015).

Antibacterial Screening

Newly synthesized (2-hydroxyphenyl)(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)methanone derivatives were scanned for antibacterial activities, demonstrating the potential of pyrazole compounds in the development of new antibacterial agents (V. P. Landage et al., 2019).

Crystal Structure Elucidation

The crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, a synthesized pyrazole derivative, was identified by X-ray diffraction, contributing to the understanding of molecular arrangements in solid-state chemistry (Ziqing Cao et al., 2010).

Zukünftige Richtungen

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . Therefore, this compound could potentially be used in the synthesis of more complex compounds with pharmaceutical relevance.

Eigenschaften

IUPAC Name |

[5-(3-bromophenyl)-1-methylpyrazol-3-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O.ClH/c1-14-11(6-10(7-15)13-14)8-3-2-4-9(12)5-8;/h2-6,15H,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJZIJLRKYFTSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CO)C2=CC(=CC=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyclobutyl(phenyl)methyl]oxirane-2-carboxamide](/img/structure/B2374858.png)

![(Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2374860.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374862.png)

![3,6-dichloro-N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2374863.png)

![6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374867.png)

![Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate](/img/structure/B2374880.png)

![1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one](/img/structure/B2374881.png)